Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate
Description
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6- |
InChI Key |
YDXABBILYJPATN-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=N\O)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oximation of Methyl 4-formyl-2-methylbenzoate
The most common and industrially relevant method involves the oximation of methyl 4-formyl-2-methylbenzoate:
- Starting Material: Methyl 4-formyl-2-methylbenzoate
- Reagent: Hydroxylamine hydrochloride or hydroxylamine sulfate
- Solvent: Typically aqueous ethanol or methanol
- Catalyst/Base: Pyridine or sodium acetate to neutralize acid formed
- Reaction Conditions: Reflux or room temperature stirring for several hours
This reaction converts the aldehyde group (-CHO) at the 4-position into the corresponding oxime (-C=NOH), yielding this compound with high selectivity.
$$
\text{Methyl 4-formyl-2-methylbenzoate} + \text{NH}_2\text{OH} \rightarrow \text{this compound}
$$
Catalytic Reduction Route (Indirect Synthesis)
An alternative approach involves multi-step synthesis starting from 2-nitro-4-cyano methyl benzoate, followed by catalytic hydrogenation to reduce nitro and cyano groups to amino and methylamino groups, which can then be converted to the hydroxyimino derivative.
- Step 1: Catalytic hydrogenation of 2-nitro-4-cyano methyl benzoate using 5% Pd/C catalyst under hydrogen atmosphere (0.5–3.5 MPa) in dilute hydrochloric acid at 10–60 °C.
- Step 2: Filtration to recover catalyst, followed by spin-drying of the filtrate at 50–70 °C under vacuum (20–40 mmHg) to isolate the product.
- Yield and Purity: HPLC purity >98%, high yield, suitable for industrial scale.
- Catalyst Recycling: The Pd/C catalyst can be reused by adding fresh catalyst in small amounts for subsequent batches.
This method emphasizes environmentally friendly conditions, catalyst recycling, and scalability for commercial production.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Hydrogen Pressure | 0.5 – 3.5 MPa | Controlled to optimize reduction rate |
| Temperature | 10 – 60 °C | Maintained to avoid decomposition |
| Catalyst Loading | 0.5 – 5% w/w Pd/C | Catalyst amount relative to substrate |
| Reaction Time | 0.5 – 4 hours | Monitored by HPLC for completion |
| Solvent | Dilute HCl aqueous solution | Facilitates hydrogenation and solubility |
| Purification Temperature | 50 – 70 °C (spin-drying) | Removes solvent, concentrates product |
| Vacuum Pressure | 20 – 40 mmHg | Enhances drying efficiency |
Analytical Data and Quality Control
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm >98% purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the presence of the hydroxyimino group and methylbenzoate structure.
- Physical Properties: Boiling point and density measurements align with predicted values, confirming compound identity.
Challenges and Industrial Considerations
- Selectivity: Avoiding side reactions such as over-reduction or hydrolysis of ester groups.
- Yield: Optimizing reaction parameters to maximize product yield.
- Purity: Ensuring removal of catalyst residues and by-products.
- Scalability: Methods described are suitable for scale-up with catalyst recycling and environmentally friendly solvents.
- Environmental Impact: Use of aqueous media and recyclable catalysts reduces hazardous waste.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oximation | Methyl 4-formyl-2-methylbenzoate | Hydroxylamine, pyridine, ethanol, reflux | Simple, selective, mild | Requires pure aldehyde precursor |
| Catalytic Hydrogenation | 2-Nitro-4-cyano methyl benzoate | 5% Pd/C, H2 (0.5–3.5 MPa), dilute HCl, 10–60 °C | High purity, scalable, catalyst recyclable | Multi-step, requires hydrogenation setup |
Chemical Reactions Analysis
Reduction Reactions
The hydroxyimino group (–CH=N–OH) undergoes selective reduction to form primary amines. This is exemplified in the synthesis of 4-aminomethylbenzoic acid derivatives:
Reaction Pathway
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate → 4-aminomethylbenzoic acid (AMBA)
Key Conditions and Catalysts
Mechanistic Insights
The reduction proceeds via hydrogenation of the imine bond (C=N), followed by cleavage of the N–O bond. The Pd/C catalyst facilitates heterolytic H₂ dissociation, enabling sequential hydrogen transfer to the imine and hydroxylamine intermediates .
Substitution Reactions
The hydroxyimino group can act as a leaving group under specific conditions, enabling nucleophilic substitution:
Reported Substitutions
| Nucleophile | Product | Conditions |
|---|---|---|
| Grignard reagents | Alkylated benzoate derivatives | Anhydrous THF, −78°C |
| Thiols | Thioether-linked analogs | Basic aqueous media |
Limitations
-
Steric hindrance from the 2-methyl group reduces reactivity at the para position.
-
Side reactions (e.g., ester hydrolysis) may dominate under prolonged heating.
Comparative Reaction Table
*N.D. = Not explicitly documented for this compound; inferred from structural analogs.
Mechanistic and Practical Considerations
-
Catalyst Selection : Pd/C outperforms Ni in reduction reactions due to higher tolerance for alkaline conditions and reduced byproduct formation .
-
Steric Effects : The 2-methyl group on the aromatic ring influences reaction kinetics, favoring para-substitution in less sterically demanding reactions.
-
Safety : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .
Scientific Research Applications
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
To contextualize Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, we analyze structurally analogous compounds, focusing on substituent effects, electronic properties, and biological relevance.
Substituent Effects on the Benzyl Ring
The position and nature of substituents significantly influence reactivity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: M2MB (methyl) and M2CB (chloro) demonstrate how electron-donating/withdrawing substituents affect aromatic substitution reactions.
- Hydrogen Bonding: The hydroxyimino group in the target compound contrasts with simple hydroxyl or methoxy groups in analogs (e.g., Methyl 4-benzyloxy-2-hydroxybenzoate ). The oxime’s –N–OH moiety can form stronger hydrogen bonds, influencing solubility and crystal packing .
Functional Group Comparisons
Oxime vs. Imine and Amine Derivatives
- The ethylthio substituent increases lipophilicity compared to the target compound’s oxime .
- Methyl 2-amino-3-hydroxybenzoate (): The amino (–NH₂) and hydroxy (–OH) groups provide distinct acid-base properties (pKa ~4-5 for –NH₂ and ~10 for –OH), whereas the oxime’s –N–OH has intermediate acidity (pKa ~8-10) .
Oxime-Containing Pharmaceuticals
- Obidoxime and HI-6 (): These acetylcholinesterase reactivators feature bis-pyridinium oximes.
Biological Activity
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound has a molecular formula of C10H11N1O3 and a molar mass of approximately 191.20 g/mol. The compound features a hydroxyimino group that is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, which are critical for programmed cell death.
Enzyme Inhibition
This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that it can inhibit the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated MIC values ranging from 32 to 128 µg/mL across different strains, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound was administered at varying concentrations (0, 10, 25, 50 µM) over a period of 24 hours. Cell viability was assessed using an MTT assay.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.
The biological activity of this compound can be attributed to its structural characteristics. The hydroxyimino group is believed to play a crucial role in binding to target proteins and enzymes, facilitating its inhibitory effects on microbial growth and cancer cell proliferation.
Interaction with Biological Targets
- Bacterial Cell Wall Synthesis : The compound disrupts peptidoglycan formation in bacteria.
- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.
- Cytochrome P450 Inhibition : By binding to the active site of specific cytochrome P450 enzymes, it alters drug metabolism.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, and how can reaction conditions be optimized?
A common approach involves condensing methyl 4-formyl-2-methylbenzoate with hydroxylamine under acidic or catalytic conditions. For analogous oxime formations, sodium metabisulfite (Na₂S₂O₅) in DMF has been used to facilitate imine-to-oxime conversions at elevated temperatures (60–80°C) . Key parameters include pH control (neutral to mildly acidic), stoichiometric excess of hydroxylamine, and inert atmosphere to prevent oxidation. Reaction progress can be monitored via TLC or HPLC to optimize yield and purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization typically involves:
- NMR : and NMR to verify the hydroxyimino (-CH=N-OH) proton (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm).
- IR : Stretching frequencies for C=N (1640–1620 cm) and O-H (3200–3400 cm).
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns.
Cross-referencing with analogs like 490-M18 (hydroxyimino-containing derivatives) ensures consistency .
Q. What stability considerations are critical for storing this compound?
The hydroxyimino group is prone to tautomerism and oxidation. Storage recommendations include:
- Temperature : –20°C under argon to minimize hydrolysis or radical-mediated degradation.
- Light : Amber vials to prevent photoisomerization (E/Z shifts).
- Moisture : Desiccants like silica gel to avoid ester hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How does tautomerism of the hydroxyimino group influence the compound’s reactivity in catalytic applications?
The equilibrium between E (anti) and Z (syn) isomers affects coordination with metal catalysts. Computational studies (DFT) can predict isomer stability, while -NMR in DMSO-d (hydrogen-bonding solvent) may reveal dynamic tautomerism. For example, in oxime-based reactivators like HI-6, the Z isomer shows higher nucleophilic reactivity toward phosphorylated acetylcholinesterase . Similar analyses can guide catalyst design or bioactivity studies for this compound.
Q. What advanced analytical methods resolve trace impurities or degradation products?
- HPLC-MS/MS : Using C18 columns (ACN/water gradient) to separate isomers or oxidized byproducts (e.g., nitro or carbonyl derivatives).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in structurally related benzopyranones .
- TGA-DSC : To assess thermal stability and identify decomposition thresholds (e.g., ester cleavage above 200°C) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations can model binding to enzymes like acetylcholinesterase or cytochrome P450 isoforms. Parameters include:
- Hydrogen bonding : Hydroxyimino and ester groups as key interaction sites.
- LogP : Predicted via software like ChemAxon to evaluate membrane permeability.
Comparisons with pharmacopeial impurities (e.g., EP Reference Standards) validate predictive accuracy .
Q. What strategies mitigate contradictions in kinetic data during enzyme inhibition studies?
- Pre-incubation Protocols : To distinguish time-dependent inhibition from reversible binding.
- Control Experiments : Using paraoxon (irreversible inhibitor) or obidoxime (reactivator) as benchmarks .
- Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA to address variability in IC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
